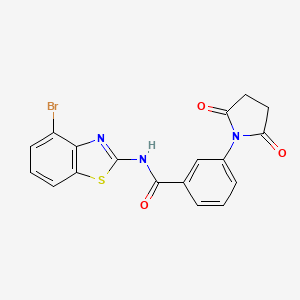
N-(4-bromo-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C18H12BrN3O3S and its molecular weight is 430.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-bromo-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Properties
Recent studies indicate that benzothiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines. A notable study reported that related benzamide derivatives inhibited non-small cell lung cancer (NSCLC) cell lines with IC50 values ranging from 1.25 µM to 2.31 µM. The mechanism involved the arrest of the cell cycle at the G2 phase and induction of apoptosis through inhibition of key signaling pathways such as FGFR1 and ERK .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly in targeting specific proteins involved in cancer progression. The presence of the bromo group enhances its binding affinity to target enzymes. Research has demonstrated that similar compounds can effectively inhibit fibroblast growth factor receptor (FGFR) signaling pathways, which are crucial in tumor growth and metastasis .
Antimicrobial Activity
Benzothiazole derivatives have also been explored for their antimicrobial properties. Preliminary tests suggest that this compound may exhibit activity against certain bacterial strains due to its ability to disrupt bacterial cell membranes and inhibit protein synthesis .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Binding Affinity : The bromo and dioxopyrrolidin groups enhance the compound's ability to bind to specific active sites on enzymes or receptors.
- Signal Transduction Modulation : By inhibiting key signaling pathways such as FGFR and ERK, the compound can effectively modulate cellular responses involved in proliferation and survival.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- NSCLC Study : A derivative with a similar structure was tested on five NSCLC cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through FGFR pathway modulation .
- Antimicrobial Testing : In vitro studies showed that benzothiazole derivatives possess bactericidal properties against Gram-positive bacteria, suggesting a potential role in developing new antimicrobial agents .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C15H12BrN3OS |
| Molecular Weight | 364.24 g/mol |
| IC50 (NSCLC) | 1.25 - 2.31 µM |
| Mechanism | FGFR inhibition |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
Propiedades
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O3S/c19-12-5-2-6-13-16(12)20-18(26-13)21-17(25)10-3-1-4-11(9-10)22-14(23)7-8-15(22)24/h1-6,9H,7-8H2,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDKKJKEQZJAJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













